Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide
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Overview
Description
Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide is an organic compound characterized by its unique structural features It consists of a phenyl ring substituted with a methyl group at the 4-position, a propoxy group at the 3-position, and a dimethyl group at the 5-position, with a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-n-propoxy-3,5-dimethylphenol and methyl iodide.
Formation of Sulfide Linkage: The phenol is first converted to its corresponding thiol derivative using a thiolating agent such as thiourea. This is followed by the reaction with methyl iodide to form the sulfide linkage.
Reaction Conditions: The reactions are generally carried out under anhydrous conditions, with the use of a base such as potassium carbonate to facilitate the formation of the sulfide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature and pressure to ensure high yield and purity.
Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction rates and selectivity.
Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide undergoes various types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogenating agents (bromine, chlorine).
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Thiol.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Studies: It is investigated for its potential biological activity and interactions with various biomolecules.
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-n-butoxy-3,5-dimethylphenyl sulfide: Similar structure with a butoxy group instead of a propoxy group.
Methyl 4-n-propoxy-3,5-diethylphenyl sulfide: Similar structure with ethyl groups instead of methyl groups.
Methyl 4-n-propoxy-3,5-dimethylphenyl ether: Similar structure with an ether linkage instead of a sulfide linkage.
Uniqueness
Methyl 4-n-propoxy-3,5-dimethylphenyl sulfide is unique due to its specific substitution pattern and the presence of a sulfide linkage, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
1,3-dimethyl-5-methylsulfanyl-2-propoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-5-6-13-12-9(2)7-11(14-4)8-10(12)3/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRFHWAXQVGCMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1C)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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